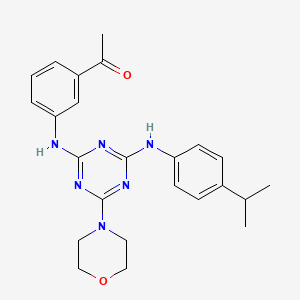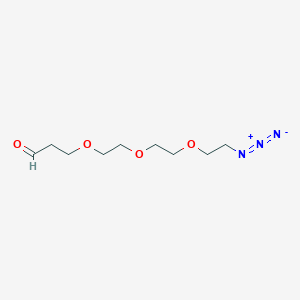
Azido-PEG3-aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG3-aldehyde, also known as 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal, is a heterobifunctional linker that contains both azide and aldehyde functional groups. This compound is widely used in various chemical and biological applications due to its unique reactivity and versatility. The azide group allows for “click” chemistry reactions, while the aldehyde group can participate in various condensation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG3-aldehyde typically involves the following steps:
Starting Material: The process begins with the selection of a suitable polyethylene glycol (PEG) derivative.
Azidation: The PEG derivative is reacted with sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to introduce the azide group.
Aldehyde Formation: The terminal hydroxyl group of the PEG derivative is oxidized to an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG derivatives are azidated using sodium azide in industrial reactors.
Oxidation: The terminal hydroxyl groups are oxidized to aldehydes using industrial oxidizing agents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Azido-PEG3-aldehyde undergoes various chemical reactions, including:
Click Chemistry: The azide group participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Condensation Reactions: The aldehyde group can react with amines to form imines or with hydrazines to form hydrazones.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Condensation Reactions: Mild acidic or basic conditions are used to facilitate the formation of imines or hydrazones.
Reduction: Reducing agents such as LiAlH4 or palladium on carbon (Pd/C) with hydrogen gas are used for the reduction of azides.
Major Products:
Triazoles: Formed from click chemistry reactions.
Imines and Hydrazones: Formed from condensation reactions.
Amines: Formed from the reduction of azides.
Scientific Research Applications
Azido-PEG3-aldehyde has numerous applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of Azido-PEG3-aldehyde involves its functional groups:
Azide Group: Participates in click chemistry reactions, forming stable triazole linkages.
Aldehyde Group: Engages in condensation reactions with amines or hydrazines, forming imines or hydrazones.
Molecular Targets and Pathways: The azide group targets alkynes in click chemistry, while the aldehyde group targets nucleophiles such as amines and hydrazines. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Comparison with Similar Compounds
Azido-PEG3-acid: Contains an azide group and a carboxylic acid group.
Azido-PEG3-amine: Contains an azide group and an amine group.
Azido-PEG3-alcohol: Contains an azide group and a hydroxyl group.
Uniqueness: Azido-PEG3-aldehyde is unique due to the presence of both azide and aldehyde functional groups, allowing it to participate in a wider range of chemical reactions compared to its counterparts. This dual functionality makes it highly versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c10-12-11-2-5-15-7-9-16-8-6-14-4-1-3-13/h3H,1-2,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVGWHGMRDHPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
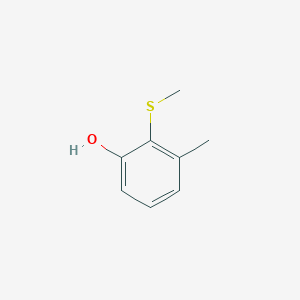
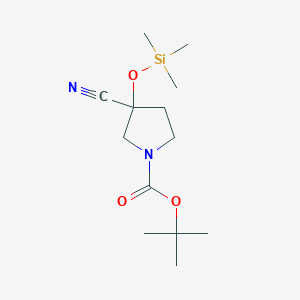
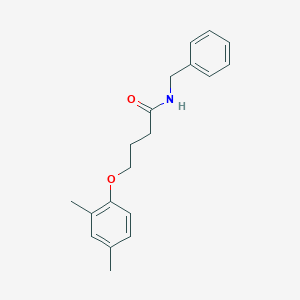
![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2667220.png)
![2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2667221.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2667224.png)
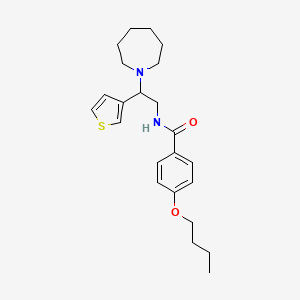
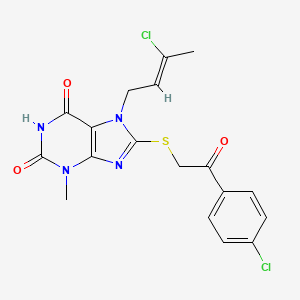
![4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2667229.png)
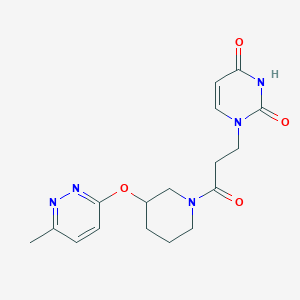
![3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2667235.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2667236.png)
